3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate 3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 143527-73-5
VCID: VC0019744
InChI: InChI=1S/C51H60Cl3NO17/c1-26-31(67-42(60)37-35(29-18-14-12-15-19-29)55(47(9,10)71-37)43(61)72-45(4,5)6)23-50(63)40(69-41(59)30-20-16-13-17-21-30)38-48(11,39(58)36(66-27(2)56)34(26)46(50,7)8)32(68-44(62)65-25-51(52,53)54)22-33-49(38,24-64-33)70-28(3)57/h12-21,31-33,35-38,40,63H,22-25H2,1-11H3/t31-,32-,33+,35-,36+,37+,38?,40?,48+,49-,50+/m0/s1
SMILES: CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C
Molecular Formula: C₅₁H₆₀Cl₃NO₁₇
Molecular Weight: 1065.38

3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate

CAS No.: 143527-73-5

Cat. No.: VC0019744

Molecular Formula: C₅₁H₆₀Cl₃NO₁₇

Molecular Weight: 1065.38

* For research use only. Not for human or veterinary use.

3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate - 143527-73-5

Specification

CAS No. 143527-73-5
Molecular Formula C₅₁H₆₀Cl₃NO₁₇
Molecular Weight 1065.38
IUPAC Name 3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Standard InChI InChI=1S/C51H60Cl3NO17/c1-26-31(67-42(60)37-35(29-18-14-12-15-19-29)55(47(9,10)71-37)43(61)72-45(4,5)6)23-50(63)40(69-41(59)30-20-16-13-17-21-30)38-48(11,39(58)36(66-27(2)56)34(26)46(50,7)8)32(68-44(62)65-25-51(52,53)54)22-33-49(38,24-64-33)70-28(3)57/h12-21,31-33,35-38,40,63H,22-25H2,1-11H3/t31-,32-,33+,35-,36+,37+,38?,40?,48+,49-,50+/m0/s1
SMILES CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C

Introduction

The compound 3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate is a complex organic molecule with a molecular structure that includes multiple functional groups and stereocenters. This compound is not explicitly listed in the provided search results, but similar compounds with related structures have been documented.

Stereochemistry

The compound features multiple stereocenters, which are crucial for its three-dimensional conformation and biological activity. The specific stereochemistry is indicated by the prefixes (1S,4S,7R,9S,10S,12R,15S) and (4S,5R), which denote the configuration at each chiral center.

Functional Groups

  • Acetyloxy and Benzoyloxy Groups: These groups are common in organic synthesis and can participate in various chemical reactions.

  • Trichloroethoxycarbonyloxy Group: This group is often used as a protecting group in organic synthesis.

  • Oxazolidine Ring: This ring system is known for its stability and is used in various pharmaceutical applications.

Synthesis and Purification

The synthesis of such complex molecules typically involves multi-step organic reactions, including protection and deprotection steps, esterification, and condensation reactions. Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Advanced techniques like chromatography (e.g., HPLC) and spectroscopy (e.g., NMR) are employed for purification and characterization.

Biological Activity

Compounds with similar structures often exhibit biological activities relevant to pharmaceutical applications. For instance, some related compounds have shown antineoplastic activity by stabilizing microtubules and preventing their depolymerization, which is crucial in cancer therapy.

Synthesis and Characterization

StepDescription
SynthesisMulti-step organic synthesis involving protection and deprotection steps.
PurificationTechniques include HPLC and NMR for characterization.
Reaction ConditionsCareful control of temperature, solvent, and reaction time.

Biological Activity

ActivityDescription
AntineoplasticStabilization of microtubules, preventing depolymerization.
Potential UsesCancer therapy due to its ability to disrupt cell division.

Given the lack of specific information on this exact compound in the search results, the details provided are based on similar compounds and general principles of organic chemistry and pharmacology. Further research would be necessary to obtain detailed data specific to this compound.

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